4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a hydroxy group, a thiadiazolyl group, and a phenyl group
Preparation Methods
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be compared with other thiadiazole derivatives, such as:
1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
1,2,3-thiadiazole: Exhibits antiviral and antibacterial activities but may have different pharmacokinetic properties compared to 1,3,4-thiadiazole.
1,2,4-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals, with notable antifungal and herbicidal activities.
The uniqueness of 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14ClN3O3S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14ClN3O3S/c1-11-22-23-20(28-11)24-16(12-5-3-2-4-6-12)15(18(26)19(24)27)17(25)13-7-9-14(21)10-8-13/h2-10,16,25H,1H3/b17-15+ |
InChI Key |
NYIWKFNMFCPXPQ-BMRADRMJSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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